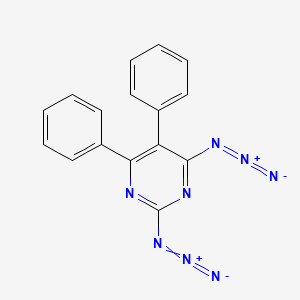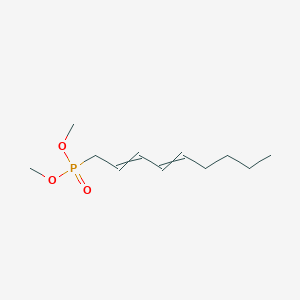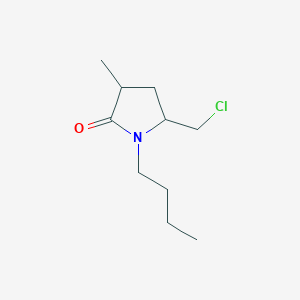
Pyrimidine, 2,4-diazido-5,6-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-diazido-5,6-diphenyl- is a heterocyclic aromatic organic compound that contains a pyrimidine ring substituted with azido groups at positions 2 and 4, and phenyl groups at positions 5 and 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,4-diazido-5,6-diphenyl- typically involves the introduction of azido groups to a pyrimidine core. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine derivative reacts with sodium azide. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and safety.
化学反応の分析
Types of Reactions
Pyrimidine, 2,4-diazido-5,6-diphenyl- can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide in DMF at elevated temperatures.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyrimidines.
科学的研究の応用
Pyrimidine, 2,4-diazido-5,6-diphenyl- has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials with unique electronic and photophysical properties.
Medicinal Chemistry: Potential precursor for the synthesis of biologically active compounds, including antiviral and anticancer agents.
Chemical Biology: Utilized in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.
作用機序
The mechanism of action of Pyrimidine, 2,4-diazido-5,6-diphenyl- in biological systems is not well-characterized. the azido groups can undergo bioorthogonal reactions, making this compound useful in labeling and tracking biomolecules in living systems. The phenyl groups may also contribute to the compound’s interaction with biological targets through π-π stacking and hydrophobic interactions.
類似化合物との比較
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups instead of azido groups.
Pyrazolo[3,4-d]pyrimidine: A fused pyrimidine derivative with different substitution patterns.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine with distinct biological activities.
Uniqueness
Pyrimidine, 2,4-diazido-5,6-diphenyl- is unique due to the presence of azido groups, which impart distinct reactivity and potential for bioorthogonal chemistry. This sets it apart from other pyrimidine derivatives that may not have such versatile functional groups.
特性
CAS番号 |
651315-88-7 |
|---|---|
分子式 |
C16H10N8 |
分子量 |
314.30 g/mol |
IUPAC名 |
2,4-diazido-5,6-diphenylpyrimidine |
InChI |
InChI=1S/C16H10N8/c17-23-21-15-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)19-16(20-15)22-24-18/h1-10H |
InChIキー |
QIIHIWZZDWQFQD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2N=[N+]=[N-])N=[N+]=[N-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)

![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)




